ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
CAS No.: 904929-06-2
Cat. No.: VC16555466
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904929-06-2 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate |
| Standard InChI | InChI=1S/C12H16N2O2/c1-2-16-11(15)6-9-4-3-8-5-10(13)7-14-12(8)9/h5,7,9H,2-4,6,13H2,1H3 |
| Standard InChI Key | IEMGWBMVQLVHEY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1CCC2=C1N=CC(=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, where a pyridine ring is fused to a cyclopentane moiety. The amino group at position 3 and the ethyl acetate side chain at position 7 introduce polarity and functional versatility (Figure 1). The IUPAC name, ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate, reflects this substitution pattern .
Key Structural Data
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Canonical SMILES:
CCOC(=O)CC1CCC2=C1N=CC(=C2)N -
InChIKey:
IEMGWBMVQLVHEY-UHFFFAOYSA-N
Physicochemical Properties
Critical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 396.5 ± 42.0 °C | |
| Flash Point | 193.6 ± 27.9 °C | |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |
These properties suggest stability under standard laboratory conditions but necessitate caution during high-temperature reactions .
Synthetic Methodologies
Route 1: Cyclopenta[b]Pyridine Functionalization
A common approach involves reacting 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one with ethyl chloroacetate in the presence of under reflux conditions. This method achieves esterification at the 7-position but requires careful control of reaction time to avoid over-functionalization.
Route 2: Manganese-Catalyzed Oxidation
A green chemistry approach utilizes as a catalyst with tert-butyl hydroperoxide (t-BuOOH) in water. This method, optimized by Ren et al., achieves regioselective oxidation of CH₂ groups adjacent to the pyridine ring, enabling efficient synthesis of cyclopenta[b]pyridine intermediates . Key steps include:
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Substrate Preparation: 2,3-Cyclopentenopyridine derivatives are oxidized to N-oxides using .
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Chlorination: Treatment with yields 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
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Amination and Esterification: Sequential reactions introduce the amino and ethyl acetate groups .
Optimized Reaction Conditions
| Parameter | Value | Yield |
|---|---|---|
| Catalyst | 85–91% | |
| Solvent | Water | — |
| Temperature | 25–100°C | — |
This method reduces reliance on hazardous solvents and improves atom economy .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Signals at δ 8.20 (d, J = 5.7 Hz, 1H, pyridine-H), 6.51 (d, J = 5.8 Hz, 1H, pyridine-H), and 3.79 (s, 3H, ester-OCH₂CH₃) confirm the structure .
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¹³C NMR (101 MHz, CDCl₃): Peaks at δ 166.83 (ester carbonyl) and 162.30 (pyridine-C) validate functional group placement .
High-Resolution Mass Spectrometry (HRMS)
The observed m/z 220.121185 ([M+H]⁺) matches the theoretical exact mass (220.1212), confirming molecular integrity .
Applications and Future Directions
Synthetic Intermediate
The compound serves as a precursor for:
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Heterocyclic Libraries: Via Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups.
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Prodrug Development: Ester hydrolysis yields carboxylic acid derivatives with enhanced bioavailability.
Research Challenges
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Stereochemical Control: The bicyclic system’s planar chirality complicates enantioselective synthesis.
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Scalability: Current routes require optimization for kilogram-scale production.
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